[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a pyrrolidine-based derivative featuring a 2-amino-acetyl substituent on the pyrrolidine ring, a cyclopropyl group, and a tert-butyl carbamate protecting group. Its molecular formula is C₁₅H₂₅N₃O₃ (inferred from analogs in ), with a molecular weight of approximately 295.38 g/mol. Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic peptide bonds . The tert-butyl ester enhances stability and modulates lipophilicity, while the cyclopropyl group may influence steric interactions in biological targets.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSBMRSBRRFXDF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@H]1CCN(C1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an amino group, and a tert-butyl ester. Its molecular formula is C15H27N3O3, with a molecular weight of 297.39 g/mol. The presence of the cyclopropyl group contributes to its unique pharmacological properties.
The biological activity of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific molecular targets in biological systems. The following mechanisms have been proposed:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with target proteins.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that may exert biological effects.
- Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist or modulator at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated that [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibits several biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves Steglich esterification, a method known for its mild conditions suitable for sensitive functional groups. Variations in the synthesis process can lead to different derivatives with altered biological activities.
Table 2: Synthetic Routes and Yields
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Steglich Esterification | 85% | Mild conditions; suitable for sensitive groups |
| Alternative Methods | 70% | Higher temperatures; lower yields |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
- The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile building block in organic synthesis.
2. Biological Activity:
- The compound has been studied for its potential biological activities, including neuroprotective effects, anticancer properties, and antimicrobial activity. These properties are attributed to its interactions with biological targets through hydrogen bonding and hydrophobic interactions.
3. Medicinal Chemistry:
- Research indicates that derivatives of this compound exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
4. Anticancer Activity:
- Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The exact pathways remain under investigation but are believed to involve mitochondrial dysfunction and activation of caspases.
5. Antimicrobial Properties:
- Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table compares the target compound with structurally related analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
